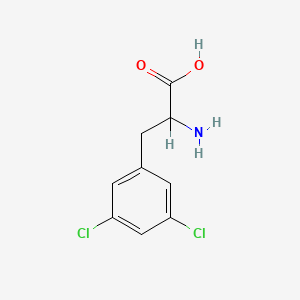

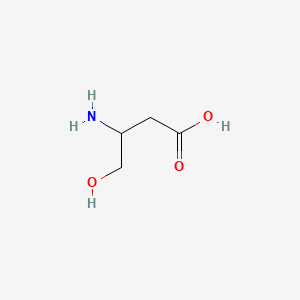

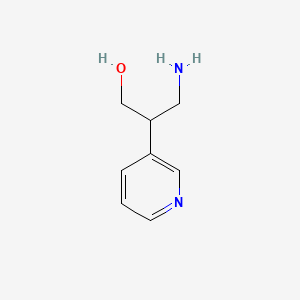

1-(pyridin-4-yl)-1H-pyrazol-4-amine

説明

Synthesis Analysis

The synthesis of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives involves multi-step processes, including condensation reactions, and often requires specific conditions to achieve desired yields. For example, the synthesis of related compounds such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been reported, showcasing the complexity of these synthesis pathways. These processes highlight the importance of precise reaction conditions and the role of ligands in achieving high crystalline symmetry and phase behavior, which are critical for the compound's applications in fluorescence and photoluminescence properties (Hiscock et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction and Hirshfeld surface analysis, is pivotal in understanding the supramolecular characteristics of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives. These analyses reveal the compound's ability to engage in π–π stacking and hydrogen bonding, contributing to its distinct physical and chemical properties. The structural examination provides insights into the compound's molecular symmetry and phase transitions, crucial for its applications in materials science and chemistry (Joekar et al., 2023).

Chemical Reactions and Properties

1-(Pyridin-4-yl)-1H-pyrazol-4-amine participates in various chemical reactions, illustrating its reactive nature and functional versatility. Its involvement in the synthesis of complex heterocyclic compounds through reactions like guanylation and condensation with aldehydes or ketones highlights its utility in creating diverse molecular structures. These reactions are fundamental in exploring the compound's potential in pharmaceuticals and material sciences, providing a pathway to novel compounds with specific properties (Dolzhenko et al., 2012).

Physical Properties Analysis

The physical properties of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives, such as melting points, solubility, and phase behavior, are essential for their application in various fields. The compound's ability to exhibit supercooling and its phase transition from single crystal to birefringent fluid at high temperatures are significant for its use in materials science, particularly in developing new materials with unique optical properties (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-(pyridin-4-yl)-1H-pyrazol-4-amine, including its reactivity and interaction with other compounds, play a crucial role in its applications in synthesis and drug development. Its ability to form complexes with metals and participate in coupling reactions underlines its utility in constructing complex molecular architectures. These properties are instrumental in the compound's role in catalysis, drug design, and the development of materials with specific functionalities (Dolzhenko et al., 2012); (Rosenberg et al., 2012).

科学的研究の応用

Chemical Synthesis and Characterization

1-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive amine group. For instance, its utilization in the development of novel oxazolidinone antibacterial candidates showcases its role in creating complex molecules with potential therapeutic applications. The synthesis involves selective C–N coupling reactions, highlighting its versatility in organic synthesis (Yang et al., 2014).

Antitumor and Antimicrobial Activities

Derivatives of 1-(pyridin-4-yl)-1H-pyrazol-4-amine have been explored for their bioactive properties, including antitumor, antifungal, and antibacterial activities. The structural modification of this compound leads to the identification of pharmacophore sites responsible for biological activity, as evidenced by the synthesis and characterization of various pyrazole derivatives (Titi et al., 2020).

Energetic Materials Design

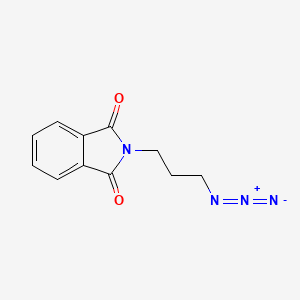

The compound's derivatives have also been investigated in the design of energetic materials. The introduction of energetic moieties such as azide groups to the pyridine-based framework enhances the material's detonation properties, demonstrating the compound's potential in the field of materials science for applications such as explosives and propellants (Zhai et al., 2019).

Fluorescent Properties and Sensing Applications

1-(pyridin-4-yl)-1H-pyrazol-4-amine and its derivatives exhibit interesting fluorescent properties, making them suitable for the development of fluorescent sensors and probes. The synthesis of asymmetric ligands based on this framework and their complexation with metals like ZnCl2 have shown potential in creating materials with tunable photoluminescent properties for sensing applications (Hiscock et al., 2019).

Anticancer Agent Development

Further research into the compound's derivatives has led to the discovery of molecules with significant cytotoxicity against various cancer cell lines, indicating the potential of 1-(pyridin-4-yl)-1H-pyrazol-4-amine derivatives as anticancer agents. This is highlighted by the synthesis and evaluation of pyrazolyl pyrazoline and aminopyrimidine derivatives, some of which have shown superior activity compared to standard drugs (Alam et al., 2018).

Safety And Hazards

将来の方向性

The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

特性

IUPAC Name |

1-pyridin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNONLBGNMHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182672 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

CAS RN |

28466-04-8 | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。